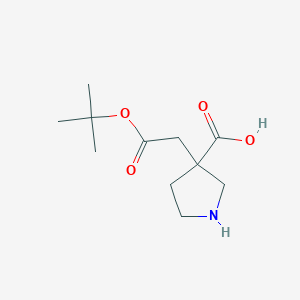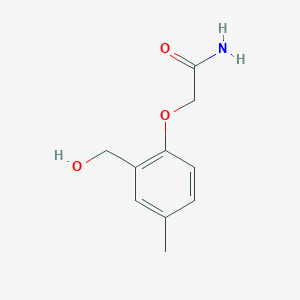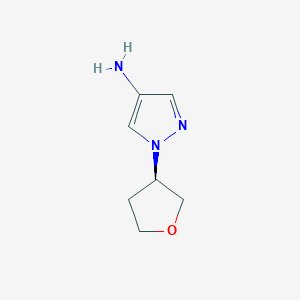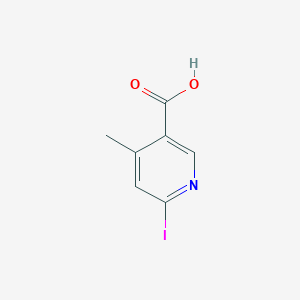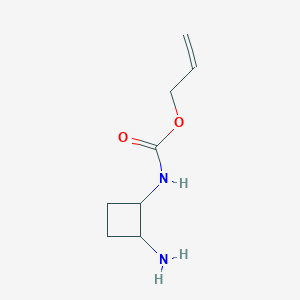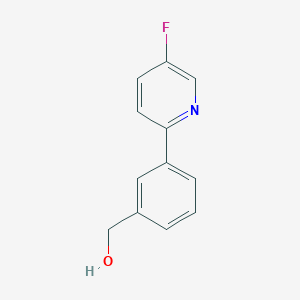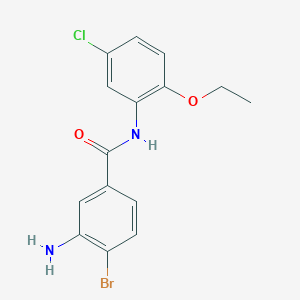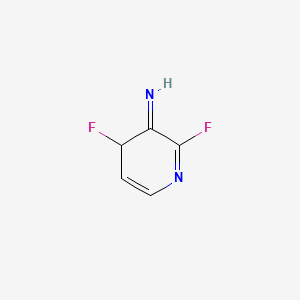
2,4-Difluoropyridin-3(4H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoropyridin-3(4H)-imine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two fluorine atoms at the 2nd and 4th positions of the pyridine ring and an imine group at the 3rd position. The unique structural features of this compound make it an important intermediate in various chemical syntheses and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoropyridin-3(4H)-imine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 2,4-difluoropyridine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoropyridin-3(4H)-imine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Nitriles.
Reduction: Amines.
Applications De Recherche Scientifique
2,4-Difluoropyridin-3(4H)-imine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 2,4-Difluoropyridin-3(4H)-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoropyridine: Lacks the imine group but shares the fluorine substitution pattern.
3,5-Difluoropyridine: Similar fluorine substitution but different positions on the pyridine ring.
2,4,6-Trifluoropyridine: Contains an additional fluorine atom at the 6th position
Uniqueness
2,4-Difluoropyridin-3(4H)-imine is unique due to the presence of both fluorine atoms and an imine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals .
Propriétés
Formule moléculaire |
C5H4F2N2 |
|---|---|
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
2,4-difluoro-4H-pyridin-3-imine |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-3,8H |
Clé InChI |
FDGVLDPYBBJGDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N)C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


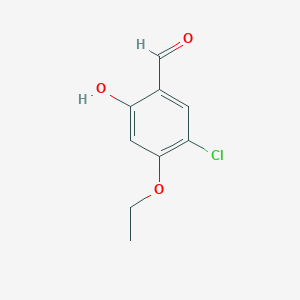
![Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12997204.png)
